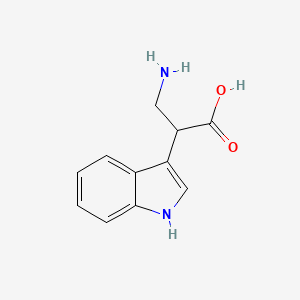

3-amino-2-(1H-indol-3-yl)propanoic acid

Description

Significance in Biochemical Systems and Research

As a beta-amino acid analog of tryptophan, 3-amino-2-(1H-indol-3-yl)propanoic acid is not one of the 20 proteinogenic amino acids and is not incorporated into proteins during ribosomal protein synthesis. The significance of beta-amino acids in biochemical systems is an area of growing interest, as they can be found in some natural products and are used as building blocks in medicinal chemistry. They are known to be more resistant to metabolic degradation than their alpha-amino acid counterparts. However, specific research detailing the biochemical role or significance of this compound is limited.

Historical Context of Academic Investigation

The academic investigation of tryptophan isomers and their synthesis has been a subject of research. nih.gov The synthesis of various tryptophan analogs has been explored to understand their potential biological activities and to incorporate them into peptides to study structural and functional changes. nih.govacs.org While methods for synthesizing beta-amino acids and various indole-containing compounds exist, a detailed historical timeline for the specific investigation of this compound is not well-documented in readily available scientific literature.

Overview of Key Research Domains

The primary research domain for compounds like this compound falls under the synthesis and biological evaluation of amino acid analogs. Research into tryptophan isomers and analogs is often aimed at developing new therapeutic agents or tools for biochemical studies. aralezbio.com For instance, the modification of the tryptophan structure can lead to compounds with altered biological activities, such as enzyme inhibition or receptor binding. anaspec.com However, specific research programs centered on this compound are not prominently featured in published studies.

Due to the limited specific research on this compound, detailed research findings are not available to be presented in an interactive data table format.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUWKCFXEZIILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Generation Methodologies

Established Synthetic Routes for 3-amino-2-(1H-indol-3-yl)propanoic acid

The construction of the tryptophan scaffold can be achieved through several strategic approaches, primarily involving the formation of the indole (B1671886) ring system or the introduction of the amino acid side chain onto a pre-existing indole moiety. chim.it

A common strategy for synthesizing tryptophan and its analogs involves the direct functionalization of an indole ring. This can be accomplished by coupling an appropriately substituted indole with a precursor of the amino acid backbone. chim.it Various carbon-carbon bond-forming reactions have been successfully employed for this purpose.

Key methods include:

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to introduce the amino acid side chain to the indole nucleus. For instance, the reaction of indoles with electrophilic Michael acceptors derived from dehydroalanine (B155165) can yield tryptophan derivatives. chim.itnih.gov Lewis acids like AlCl₃ or EtAlCl₂ are often used to catalyze this transformation. nih.gov

Negishi Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile method for connecting an indole unit to the amino acid backbone. It has been successfully applied in the synthesis of specialized analogs like 7-aza-tryptophans. chim.it

Aziridine Ring-Opening: The nucleophilic addition of indoles to serine-derived aziridine-2-carboxylates offers another route. This reaction is typically promoted by Lewis acids such as Zn(OTf)₂ or Sc(OTf)₃, with the latter often providing better yields. chim.it

Direct C-H Activation/Functionalization: Modern synthetic methods focus on the direct functionalization of the indole C-H bonds, which avoids the need for pre-functionalized starting materials. chim.it For example, iridium-catalyzed C-H borylation has been used to selectively functionalize the C7 position of tryptophan derivatives, a traditionally difficult position to modify. nih.gov Similarly, photoredox catalysis enables the regioselective C2-arylation of the indole ring using aryldiazonium salts under mild, metal-free conditions. researchgate.netacs.org

These approaches offer modularity, allowing for the synthesis of diverse tryptophan analogs by simply varying the indole or amino acid precursor. chim.it

Controlling the stereochemistry at the α-carbon is a critical challenge in the synthesis of amino acids. acs.org For this compound, several asymmetric strategies have been developed to produce enantiomerically pure L- or D-isomers.

Chiral Auxiliaries: One of the most established methods involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction. The Schöllkopf chiral auxiliary, derived from D- or L-valine, is widely used. nih.govresearchgate.net Alkylation of the bislactim ether derived from this auxiliary, followed by hydrolysis, yields the desired tryptophan analog with high optical purity. researchgate.net Other auxiliaries, such as those based on (S)-methylbenzylamine, have also been employed in asymmetric Strecker syntheses to produce a range of optically pure (S)-tryptophan analogues. rsc.org

Enantioselective Hydrogenation: This technique involves the hydrogenation of a dehydroamino acid precursor using a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand (e.g., DuanPhos), ensures that the hydrogen atoms are added to the double bond from a specific face, resulting in a single enantiomer of the product. chim.itrsc.org

Enzymatic Synthesis: Biocatalysis offers an excellent alternative for producing enantiopure amino acids. acs.org The enzyme tryptophan synthase (TrpS) and its engineered variants are particularly effective. chim.itacs.org TrpS catalyzes the condensation of indole and L-serine to form L-tryptophan with nearly perfect stereoselectivity. acs.orgnih.gov This method avoids the need for protecting groups and often proceeds under mild reaction conditions. acs.org

Metal Complex-Mediated Synthesis: Asymmetric synthesis can also be achieved using transition metal complexes. For example, Ni(II) complexes of glycine (B1666218) can be used in a three-component condensation with gramines to synthesize chiral tryptophans with high diastereoselectivity under mild conditions. acs.org

| Technique | Key Reagent/Catalyst | Stereochemical Control Method | Reference |

|---|---|---|---|

| Chiral Auxiliary | Schöllkopf Auxiliary ((D)- or (L)-Valine-derived) | Diastereoselective alkylation | nih.govresearchgate.net |

| Chiral Auxiliary | (S)-methylbenzylamine | Asymmetric Strecker synthesis | rsc.org |

| Enantioselective Hydrogenation | Chiral Rhodium or Iridium complexes (e.g., with DuanPhos) | Catalyst-controlled facial selectivity | chim.itrsc.org |

| Enzymatic Synthesis | Tryptophan Synthase (TrpS) | Enzyme-catalyzed stereospecific reaction | acs.orgnih.gov |

| Metal Complex-Mediated | Ni(II) complex of glycine | Thermodynamically controlled diastereoselectivity | acs.org |

Achieving high purity and yield in the synthesis of this compound is paramount for research applications. This requires careful optimization of various reaction parameters, a process that is critical in both chemical and biosynthetic routes. brieflands.comnih.gov

In biosynthetic approaches using enzymes like tryptophan synthase or whole-cell systems, several factors are crucial:

Cofactor Concentration: Many enzymes, including tryptophan synthase, depend on cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP). Optimizing the concentration of exogenous PLP can significantly enhance the reaction rate and final product yield. brieflands.comnih.gov

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal pH for tryptophan production in E. coli systems is typically between 6.5 and 8.0. mdpi.commdpi.com Similarly, maintaining the optimal temperature (e.g., 30°C to 40°C) maximizes enzyme stability and catalytic efficiency. mdpi.commdpi.com

Substrate and Biocatalyst Concentration: The amounts of precursors (e.g., L-serine and indole) and the concentration of the biocatalyst (enzyme or cells) must be balanced to maximize production without causing substrate inhibition or introducing downstream purification challenges. brieflands.comnih.gov

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal endpoint, balancing high conversion with potential product degradation. For instance, in one study, a four-hour incubation was found to be optimal. brieflands.comnih.gov

Molecular engineering techniques, such as site-specific mutagenesis and directed evolution, can also be used to optimize the enzyme itself, leading to mutants with improved thermal stability and catalytic efficiency. mdpi.com For example, a mutant tryptophan synthase (G395S/A191T) showed a 4.8-fold increase in catalytic efficiency and an optimal reaction temperature 5°C higher than the wild type. mdpi.com

| Parameter | Effect on Synthesis | Example of Optimization | Reference |

|---|---|---|---|

| Temperature | Affects enzyme stability and activity | Optimal temperature for a mutant TrpS was found to be 40°C, 5°C higher than wild-type | mdpi.com |

| pH | Influences enzyme's catalytic state | Optimal pH for L-tryptophan synthesis by a mutant enzyme was 8.0 | mdpi.com |

| Reaction Time | Balances yield against potential product degradation | Optimal L-tryptophan yield (81%) was achieved after 12 hours of reaction | mdpi.com |

| Cofactor (PLP) | Essential for tryptophan synthase activity | Addition of PLP to the medium was investigated to find the most advantageous concentration | brieflands.comnih.gov |

| Biocatalyst Amount | Determines overall reaction rate | Maximum L-tryptophan production was obtained using 3 g of biomass | brieflands.com |

Derivatization Strategies for Research Probes and Analogues

The tryptophan scaffold is a versatile platform for creating chemical probes and structural analogues. Derivatization allows for the introduction of functional groups that can be used for bio-orthogonal labeling, structural studies, or altering biological activity. nih.gov

A wide array of substituents can be introduced onto the tryptophan molecule, either on the indole ring or the amino acid side chain. chim.it The synthesis of these derivatives often requires methods that are tolerant of the various functional groups present in an amino acid. nih.gov

Strategies for derivatization include:

Cross-Coupling Reactions: Transition metal-catalyzed reactions are powerful tools for derivatization. For example, a C4-boronated tryptophan derivative serves as a versatile intermediate that can be converted into various C4-substituted analogues (aryl, alkyl, cyano, azido) via Suzuki, Sonogashira, and other cross-coupling reactions. rsc.org

Electrophilic Aromatic Substitution: This approach is used to introduce substituents onto the indole ring. For instance, alkyne-substituted indoles can be reacted with an electrophilic alanine (B10760859) equivalent in a Friedel-Crafts-type reaction to produce alkyne-substituted tryptophans, which are useful as chemical probes for "click" chemistry. nih.gov

Enzymatic Synthesis: Engineered enzymes can accept a broader range of substrates than their wild-type counterparts. An engineered tryptophan synthase subunit has been shown to react with L-threonine (instead of L-serine) and various indole analogs to create β-branched tryptophan derivatives, such as (2S,3S)-β-methyltryptophan. nih.gov

Modifying the indole ring with substituents like hydroxyl or amino groups is of significant interest as these derivatives are often found in natural products or serve as important biological precursors. nih.govnih.gov

Synthesis of Hydroxy-Tryptophan Derivatives: 5-Hydroxytryptophan (B29612) is a key precursor to the neurotransmitter serotonin (B10506). nih.gov Its synthesis can be achieved through various methods. Chemically, it can be prepared via selective oxidation of tryptophan. nih.gov Biotechnological routes have also been developed, where engineered E. coli strains are used to produce 5-hydroxytryptophan directly from glucose. nih.govresearchgate.net These engineered pathways often involve the expression of an aromatic amino acid hydroxylase to convert tryptophan to 5-hydroxytryptophan. nih.gov

Synthesis of Amino-Indole Derivatives: The synthesis of amino-indoles, such as 3-aminoindoles, can be challenging. A two-step microwave-assisted method has been developed for the synthesis of unprotected 2-aryl-1H-indol-3-amines from isatin-derived nitriles, providing a route to this class of compounds. mdpi.com

| Derivative Class | Example Compound | Synthetic Approach | Reference |

|---|---|---|---|

| Hydroxy-indole | 5-Hydroxytryptophan (5-HTP) | Selective oxidation of tryptophan | nih.gov |

| Hydroxy-indole | 5-Hydroxytryptophan (5-HTP) | Microbial fermentation using engineered E. coli | nih.gov |

| Amino-indole | 2-Aryl-1H-indol-3-amine | Microwave-assisted reaction of isatin-derived nitriles with hydrazine | mdpi.com |

| Alkyne-substituted | 5- or 6-alkyne-tryptophan | Friedel-Crafts alkylation using alkyne-substituted indoles | nih.gov |

| β-branched | (2S,3S)-β-methyltryptophan | Engineered tryptophan synthase with L-threonine as substrate | nih.gov |

Synthesis of Substituted this compound Derivatives

Side Chain Modifications

Modification of the side chain of this compound is a key strategy for altering its biological activity and physicochemical properties. Research has explored various approaches to introduce new functional groups or spacers to the core structure.

One area of investigation involves the modification of the glyoxamide chain in indole-3-glyoxamide derivatives, which are structurally related to tryptophan. For instance, new analogs of N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide were synthesized where an amino acid spacer, such as glycine, was introduced into the glyoxamide chain. nih.gov This modification strategy aims to explore the structure-activity relationship of these compounds as potential anticancer agents. nih.gov Another approach has been to relocate the glyoxamide chain to different positions on the indole skeleton, such as positions 4 and 5, to assess the impact on biological activity. nih.gov

A more general strategy for creating asymmetric β-indoylated amino acids involves the 8-aminoquinoline (B160924) (8AQ)-directed C(sp³)–H functionalization of protected amino acid precursors. nih.gov This method allows for the systematic variation of the indole group's position within a peptide, which can significantly influence its biological function, as demonstrated in the development of ghrelin receptor inverse agonists. nih.gov Protecting groups are crucial in these syntheses; for the tryptophan indole nitrogen, a formyl group is common in Boc chemistry, while a Boc group is often used in Fmoc chemistry to prevent side reactions during peptide synthesis. peptide.com

Table 1: Examples of Side Chain Modifications of Tryptophan Analogs

| Modification Strategy | Starting Compound/Precursor | Resulting Analog | Purpose/Application | Reference |

|---|---|---|---|---|

| Introduction of Amino Acid Spacer | N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide | Glycine derivative of the starting glyoxamide | Anticancer properties | nih.gov |

| Relocation of Glyoxamide Chain | Indole skeleton | (Indol-4-yl)glyoxamides and (Indol-5-yl)glyoxamides | Anticancer properties | nih.gov |

| Asymmetric β-indoylation | Suitably protected amino acid precursors with 8-aminoquinoline directing group | Asymmetric β-indoylated amino acids (e.g., (indol-3-yl)-3-phenylalanine) | Systematic variation of indole group position in bioactive peptides | nih.gov |

Formation of Schiff Bases from Tryptophan

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). wikipedia.org The amino group of this compound can react with various aldehydes to form Schiff bases, which are versatile ligands in coordination chemistry and serve as intermediates in biological reactions. wikipedia.orgnih.govresearchgate.net

The synthesis typically involves the condensation of L-tryptophan with an aldehyde, such as isomeric pyridinecarboxaldehydes or 2'-hydroxyacetophenone. nih.govjocpr.com For example, Schiff bases derived from L-tryptophan and 2-, 3-, and 4-pyridinecarboxaldehydes have been synthesized by reacting the potassium salt of L-tryptophan with the respective aldehyde in an alcohol solution. nih.gov This reaction is carried out under controlled temperatures (5°C–25°C) and a 1:1 molar ratio, achieving yields of up to 85%. nih.gov The formation of the azomethine (–C=N–) group is a key characteristic of these compounds and is essential for their biological activity. nih.gov

These tryptophan-derived Schiff bases can act as ligands to form coordination complexes with various metal ions, such as copper(II), nickel(II), zinc(II), and cobalt(II). nih.govjocpr.com The synthesis of these metal complexes often proceeds in an alcohol medium without the preliminary isolation of the Schiff base ligand. nih.gov Characterization techniques such as IR spectroscopy are used to confirm the formation of both the Schiff base and its metal complex. For instance, a shift in the N-H stretching frequency of the tryptophan indole ring upon Schiff base formation is observed, indicating intramolecular interactions. nih.gov

Table 2: Synthesis of Schiff Bases from L-Tryptophan

| Reactants | Reaction Conditions | Product (Schiff Base) | Yield | Reference |

|---|---|---|---|---|

| L-Tryptophan (potassium salt), 2-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 2pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 85% | nih.gov |

| L-Tryptophan (potassium salt), 3-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 3pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 75% | nih.gov |

| L-Tryptophan (potassium salt), 4-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 4pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 80% | nih.gov |

| L-Tryptophan, 2'-hydroxyacetophenone | Not specified | Tridentate Schiff base ligand | Not specified | jocpr.com |

Preparation of Isotope-Labeled this compound for Mechanistic Studies

Isotopically labeled this compound is an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques used to study protein structure, dynamics, and reaction mechanisms. nih.govwhiterose.ac.uk Both chemical and biological methods are employed for its preparation. chempep.com

Biological production in overexpression systems like Escherichia coli is a common approach. nih.govnih.gov Selective labeling of tryptophan residues can be achieved by supplementing the cell culture medium with isotopically enriched metabolic precursors. whiterose.ac.uk

Indole : Using labeled indole allows for the selective labeling of the tryptophan side chain. whiterose.ac.ukresearchgate.net However, the activity of L-tryptophan indole lyase (tryptophanase) in E. coli can cleave tryptophan, leading to the scrambling of isotopic labels. nih.gov A developed protocol mimics cell-cell communication by adding specific concentrations of unlabeled indole along with ¹⁵N₂-L-tryptophan at dedicated time points during fermentation. This strategy suppresses tryptophanase activity and significantly increases labeling efficiency. nih.gov

Anthranilic acid : This precursor allows for both ¹⁵N and ¹³C labeling of the side-chain with minimal scrambling. whiterose.ac.ukresearchgate.net

Indolepyruvate : As part of the tryptophan degradation pathway, labeled indolepyruvate can also be used for isotopic labeling. whiterose.ac.ukresearchgate.net

Chemical synthesis provides precise control over the position of the isotopic label but can be more complex. chempep.com For example, various isotopomers of tryptophan labeled with deuterium (B1214612) and tritium (B154650) at the C2 and C3 positions of the side chain have been synthesized chemically. nih.gov Another method involves the reduction of 5-bromo-dl-tryptophan (B555194) with gaseous deuterium or tritium to produce labeled tryptophan. nih.gov

Table 3: Precursors for Isotopic Labeling of Tryptophan

| Precursor | Isotope(s) Incorporated | Labeling Strategy | Key Considerations | Reference |

|---|---|---|---|---|

| Indole | ¹³C, ¹⁵N, ²H | Biological (E. coli expression) | Can be used for selective side-chain labeling. Tryptophanase activity may cause label scrambling. | whiterose.ac.uknih.govresearchgate.net |

| Anthranilic acid | ¹³C, ¹⁵N | Biological (E. coli expression) | Allows side-chain labeling with minimal scrambling. | whiterose.ac.ukresearchgate.net |

| Indolepyruvate | ¹³C, ¹⁵N | Biological (E. coli expression) | Utilizes the tryptophan degradation pathway for incorporation. | whiterose.ac.ukresearchgate.net |

| 5-bromo-dl-tryptophan | ²H, ³H | Chemical Synthesis | Reduction with isotopic gas introduces labels. | nih.gov |

Generation of Non-Canonical this compound Analogues

The synthesis of non-canonical (or unnatural) amino acids, including analogs of this compound, expands the chemical diversity available for creating novel peptides and proteins with enhanced or unique properties. princeton.edunih.gov These analogs are valuable as building blocks in medicinal chemistry and as probes in chemical biology. acs.org

Several synthetic strategies have been developed:

Enzymatic Synthesis : The enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for synthesizing tryptophan analogs. acs.orgdigitellinc.com TrpB catalyzes the condensation of indole (or an indole analog) with L-serine to form the corresponding tryptophan analog. digitellinc.com Directed evolution has been applied to TrpB to create variants capable of accepting a broader range of substrates, including bulky or electron-deficient indoles, that are poorly accepted by the wild-type enzyme. acs.orgdigitellinc.com This platform enables the efficient, single-step synthesis of various non-canonical tryptophan analogs from inexpensive starting materials. digitellinc.com

Metallaphotoredox Catalysis : A two-step process utilizing photocatalytic cross-electrophile coupling can convert serine into a wide array of optically pure unnatural amino acids. princeton.edu This method has been used to produce artificial analogs of tryptophan, such as unnatural 5- and 6-substituted isomers, by coupling a bromoalkyl intermediate with functionalized indole halides. princeton.edu

Genetic Code Expansion : This technique allows for the site-specific incorporation of non-canonical amino acids directly into proteins in living cells. nih.govnih.gov An engineered aminoacyl-tRNA synthetase/tRNA pair is used to recognize a stop codon (e.g., an amber codon) and insert a specific non-canonical amino acid at that position during protein translation. nih.gov This has been used to introduce analogs like p-azido-phenylalanine and benzoyl-phenylalanine into proteins to serve as chemical handles for labeling or crosslinking studies. nih.gov

These methodologies provide access to a vast array of tryptophan analogs with diverse functionalities, including those with modified electronic properties, altered steric profiles, or bioorthogonal reactive groups for subsequent chemical modification. acs.orgacs.orgresearchgate.net

Table 4: Methodologies for Generating Non-Canonical Tryptophan Analogs

| Methodology | Key Reagents/Components | Examples of Analogs Produced | Key Features | Reference |

|---|---|---|---|---|

| Enzymatic Synthesis (Tryptophan Synthase) | Evolved TrpB enzyme, L-serine, indole analogs (e.g., nitroindoles) | Nitro-tryptophans, other substituted tryptophan analogs | Biocatalytic, high chemo- and stereoselectivity, single-step reaction. | acs.orgdigitellinc.com |

| Metallaphotoredox Catalysis | Serine-derived bromoalkyl intermediate, aryl halides (e.g., iodoindoles), photocatalyst | 5- and 6-substituted tryptophan isomers | Produces optically pure amino acids, tolerant of various functional groups. | princeton.edu |

| Genetic Code Expansion | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, non-canonical amino acid | Analogs with azides, ketones, or other bioorthogonal groups incorporated into proteins | Site-specific incorporation into proteins in vivo. | nih.govnih.gov |

Biosynthetic Pathways and Regulatory Mechanisms of L Tryptophan

Overview of De Novo Biosynthesis in Microorganisms and Plants

The de novo synthesis of L-Tryptophan is a well-conserved pathway that initiates from the shikimate pathway, which ultimately produces chorismate, a critical branch-point metabolite. nih.govnih.govnih.gov From chorismate, a dedicated series of enzymatic reactions leads exclusively to the formation of L-Tryptophan. cabidigitallibrary.orgresearchgate.net While the core chemical reactions are highly conserved across diverse microbial genomes and in plants, the organization and regulation of the genes encoding the biosynthetic enzymes can show significant variation. nih.gov In many bacteria, such as Escherichia coli, these genes are famously organized into a single transcriptional unit known as the trp operon. numberanalytics.comkhanacademy.org

The journey to synthesizing L-Tryptophan begins with primary metabolites derived from two core metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.govmdpi.com Specifically, phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P), generated in the non-oxidative branch of the PPP, serve as the initial substrates. mdpi.comyoutube.comresearchgate.net The condensation of these two precursors, catalyzed by DAHP synthase, marks the entry point into the aromatic amino acid biosynthetic route and is a critical step in directing carbon flow from central metabolism toward L-Tryptophan production. mdpi.comyoutube.comresearchgate.net The reliance on PEP makes L-Tryptophan synthesis sensitive to the cell's energy status and carbohydrate metabolism, as the glucose transport system in some bacteria also consumes PEP. mdpi.com

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. wikipedia.orgnih.govyoutube.com This pathway is common to the biosynthesis of all three aromatic amino acids—tryptophan, phenylalanine, and tyrosine—and is found in bacteria, fungi, algae, and plants, but not in mammals. wikipedia.orgnih.gov

The key steps of the shikimate pathway are as follows:

DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). mdpi.comyoutube.com

3-dehydroquinate synthase converts DAHP to 3-dehydroquinate. wikipedia.orgyoutube.com

3-dehydroquinate dehydratase catalyzes the formation of 3-dehydroshikimate. wikipedia.org

Shikimate dehydrogenase reduces 3-dehydroshikimate to produce shikimate. wikipedia.org

Shikimate kinase phosphorylates shikimate to yield shikimate 3-phosphate. wikipedia.orgyoutube.com

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase adds another molecule of PEP to shikimate 3-phosphate to form EPSP. wikipedia.orgyoutube.com

Chorismate synthase catalyzes the final reaction, converting EPSP into chorismate. wikipedia.orgyoutube.com

Chorismate stands as the final product of the shikimate pathway and a crucial metabolic branch point, serving as the precursor for tryptophan, tyrosine, and phenylalanine. nih.govcabidigitallibrary.orgresearchgate.net

From the branch point metabolite chorismate, the synthesis of L-Tryptophan proceeds through a specific pathway involving five main enzymatic reactions in microorganisms. cabidigitallibrary.orgnih.gov This branch begins with the conversion of chorismate to anthranilate. nih.govresearchgate.net The subsequent steps involve the condensation of anthranilate with phosphoribosyl pyrophosphate (PRPP) to generate phosphoribosylanthranilate. youtube.comwikipedia.org This intermediate is then isomerized, and after a series of transformations, indole-3-glycerol phosphate is produced. youtube.comresearchgate.net In the final step, the enzyme tryptophan synthase catalyzes the reaction of indole (B1671886) with serine to form L-Tryptophan. nih.govwikipedia.org In E. coli, the enzymes for this branch pathway are encoded by the trpE, trpD, trpC, trpB, and trpA genes. numberanalytics.com

Key Enzymology of L-Tryptophan Biosynthesis

The efficiency and regulation of L-Tryptophan synthesis are controlled by key enzymes that catalyze rate-limiting steps and are subject to feedback inhibition.

Anthranilate synthase (AS) catalyzes the first committed step in the L-Tryptophan-specific biosynthetic pathway: the conversion of chorismate to anthranilate. researchgate.netebi.ac.uk This enzyme is a critical point for metabolic regulation. nih.gov In many bacteria, AS is a heterotetrameric complex composed of two different subunits, encoded by the trpE and trpG genes. numberanalytics.comebi.ac.ukwikipedia.org

Mechanism : The reaction involves the transfer of an amino group from glutamine (or ammonia) to chorismate, with the concurrent elimination of pyruvate (B1213749). ebi.ac.ukwikipedia.org The TrpG subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia (B1221849), which is then channeled to the TrpE subunit. ebi.ac.uk The TrpE subunit binds chorismate and uses the ammonia to synthesize anthranilate. ebi.ac.uknih.gov

Regulation : Anthranilate synthase activity is primarily regulated by allosteric feedback inhibition from the final product of the pathway, L-Tryptophan. nih.govannualreviews.org When tryptophan levels are high, it binds to a regulatory site on the AS enzyme, causing a conformational change that inhibits its catalytic activity. numberanalytics.comnih.gov This prevents the overproduction of tryptophan, conserving cellular resources. numberanalytics.comkhanacademy.org In plants like Arabidopsis thaliana, there are multiple genes encoding AS subunits, which are expressed differentially, suggesting complex regulation related to development and defense responses. nih.gov

Phosphoribosylanthranilate transferase (PAT), also known as anthranilate phosphoribosyltransferase (AnPRT) and encoded by the trpD gene in E. coli, catalyzes the second step in the tryptophan branch pathway. nih.govnih.govroyalsocietypublishing.org In plants such as Arabidopsis thaliana, this enzyme is encoded by the PAT1 gene. nih.gov

Activity : PAT catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) and releasing pyrophosphate. royalsocietypublishing.org The reaction requires a divalent metal ion, typically Mg2+, to facilitate the displacement of pyrophosphate. royalsocietypublishing.org The enzyme is typically a homodimer, with the active site located in the hinge region between two domains. royalsocietypublishing.org Structural studies have provided detailed insights into its catalytic mechanism, including the binding of substrates and the role of flexible loops in the active site. royalsocietypublishing.org In some bacteria, this enzyme exists as an aggregate with anthranilate synthase. wikipedia.org

Data Tables

Table 1: Key Enzymes in L-Tryptophan Biosynthesis

| Enzyme Name | Gene (E. coli) | Function | Regulation |

|---|---|---|---|

| DAHP Synthase | aroG, aroF, aroH | Condenses PEP and E4P to form DAHP. mdpi.comyoutube.com | Feedback inhibition by aromatic amino acids. annualreviews.org |

| Chorismate Synthase | aroC | Converts EPSP to chorismate. wikipedia.orgyoutube.com | - |

| Anthranilate Synthase (AS) | trpE, trpG | Converts chorismate to anthranilate. researchgate.netebi.ac.uk | Feedback inhibition by L-Tryptophan. numberanalytics.comnih.gov |

| Phosphoribosylanthranilate Transferase (PAT/AnPRT) | trpD | Converts anthranilate and PRPP to phosphoribosylanthranilate. nih.govroyalsocietypublishing.org | Substrate inhibition by anthranilate has been reported. royalsocietypublishing.org |

| Phosphoribosylanthranilate Isomerase (PRAI) | trpF | Isomerizes phosphoribosylanthranilate. nih.govwikipedia.org | - |

| Indole-3-glycerol Phosphate Synthase (IGPS) | trpC | Forms indole-3-glycerol phosphate. numberanalytics.comnih.gov | - |

Table 2: Overview of Biosynthetic Pathways

| Pathway Name | Precursors | Key Product(s) | Function in L-Tryptophan Synthesis |

|---|---|---|---|

| Glycolysis | Glucose | Phosphoenolpyruvate (PEP) | Provides one of the two initial building blocks for the aromatic amino acid pathway. nih.govmdpi.com |

| Pentose Phosphate Pathway | Glucose-6-Phosphate | Erythrose-4-Phosphate (E4P) | Provides the second initial building block for the aromatic amino acid pathway. nih.govmdpi.com |

| Shikimate Pathway | PEP, E4P | Chorismate | A seven-step common pathway to produce the branch-point precursor for all aromatic amino acids. wikipedia.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-amino-2-(1H-indol-3-yl)propanoic acid |

| 3-dehydroquinate |

| 3-dehydroshikimate |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 5-phospho-D-ribose 1-diphosphate (PRPP) |

| Alanine (B10760859) |

| Ammonia |

| Anthranilate |

| Arogenate |

| Chorismate |

| Erythrose-4-phosphate (E4P) |

| Glutamate |

| Glutamine |

| Indole |

| Indole-3-glycerol phosphate |

| L-Tryptophan |

| N-(5-phosphoribosyl)-anthranilate (PRA) |

| Phenylalanine |

| Phosphoenolpyruvate (PEP) |

| Pyrophosphate |

| Pyruvate |

| Serine |

| Shikimate |

| Shikimate 3-phosphate |

Tryptophan Synthase (TSα and TSβ Subunits) Catalysis

Tryptophan synthase (TS) is a remarkable enzyme complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.orgresearchgate.net It typically exists as an α2β2 heterotetramer, with the α- and β-subunits encoded by the trpA and trpB genes, respectively. wikipedia.orgresearchgate.net

The α-subunit (TrpA) is responsible for the retro-aldol cleavage of 3-indole-D-glycerol 3'-phosphate (IGP) to produce indole and D-glyceraldehyde 3'-phosphate (G3P). wikipedia.orgnih.govnih.gov The β-subunit (TrpB) then catalyzes an irreversible condensation reaction between the indole molecule and L-serine to form L-tryptophan, a process that requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgnih.govnih.gov

A defining feature of this enzyme complex is the presence of a 25 Ångstrom-long hydrophobic tunnel that connects the active site of the α-subunit to the active site of the β-subunit. wikipedia.orgnih.gov This intramolecular tunnel facilitates a process known as substrate channeling, whereby the indole intermediate diffuses directly from the α-site to the β-site. wikipedia.org This is crucial because it prevents the volatile and membrane-permeable indole from escaping into the cellular environment and being lost. wikipedia.org

The assembly of the α and β subunits into the α2β2 complex leads to significant conformational changes in both subunits, resulting in their reciprocal activation. wikipedia.orgnih.gov The catalytic activities of the individual subunits are low in isolation but increase substantially upon complex formation. pnas.org This intersubunit communication is a form of allosteric regulation, where ligand binding and catalytic events at one active site influence the activity at the other, ensuring the efficient and synchronized synthesis of tryptophan. nih.govnih.govaip.org

| Enzyme Subunit | Gene | Function | Key Features |

| Tryptophan Synthase α (TrpA) | trpA | Catalyzes the cleavage of Indole-3-glycerol phosphate (IGP) into indole and glyceraldehyde-3-phosphate (G3P). wikipedia.orgproteopedia.org | Contains a TIM barrel conformation. wikipedia.org Activity is allosterically enhanced by the β-subunit. pnas.org |

| Tryptophan Synthase β (TrpB) | trpB | Catalyzes the PLP-dependent condensation of indole and L-serine to form L-tryptophan. wikipedia.orgnih.gov | Connected to the α-subunit by a 25 Å hydrophobic tunnel for indole channeling. wikipedia.org Activity is allosterically regulated by the α-subunit. aip.org |

Other Pathway Enzymes (e.g., Transketolase)

The biosynthesis of L-tryptophan is fundamentally dependent on the availability of precursors from central metabolism. The shikimate pathway, which produces the common aromatic precursor chorismate, begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P). wikipedia.orgnih.gov

Genetic and Allosteric Regulation of Biosynthetic Flux

The flow of metabolites through the tryptophan biosynthetic pathway is meticulously controlled at multiple levels to ensure that the amino acid is produced only when needed, thus conserving cellular resources. This regulation involves both rapid feedback inhibition of key enzymes and slower, more long-term control of gene expression.

Feedback Inhibition Mechanisms (e.g., DAHP synthase, ANTA synthase, AS)

Feedback inhibition is a rapid and efficient regulatory mechanism where the final product of a pathway allosterically inhibits the activity of an early enzyme in the same pathway. libretexts.orgyoutube.com

DAHP Synthase: The first enzyme of the common shikimate pathway, 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase, is a major control point. wikipedia.org In organisms like Escherichia coli, there are three distinct isoenzymes of DAHP synthase. wikipedia.orgnih.gov The activity of each isoenzyme is feedback-inhibited by one of the three aromatic amino acids: L-phenylalanine, L-tyrosine, or L-tryptophan. nih.govresearchgate.net This allows the cell to independently regulate the total carbon flow entering the aromatic amino acid pathways in response to the specific needs for each end product. wikipedia.org L-tryptophan binding to its specific DAHP synthase isoenzyme decreases the enzyme's catalytic rate and alters its affinity for its substrates. nih.gov

Anthranilate Synthase (AS): Anthranilate synthase catalyzes the first committed step of the tryptophan-specific branch of the pathway, converting chorismate to anthranilate. nih.govacs.org As a critical branchpoint enzyme, it is subject to potent feedback inhibition by L-tryptophan. researchgate.netoup.com Tryptophan binds to an allosteric regulatory site on the TrpE subunit of the enzyme, which is spatially distinct from the active site where chorismate binds. nih.govacs.org This binding event induces a conformational change that inhibits catalytic activity, effectively shutting down the pathway when tryptophan levels are sufficient. nih.govacs.org In some species, such as Brevibacterium flavum, the second enzyme in the pathway, anthranilate phosphoribosyltransferase (PRT), is also subject to feedback inhibition by tryptophan, providing an additional layer of control. oup.com

| Enzyme | Regulatory Molecule | Mechanism of Action |

| DAHP Synthase | L-Tryptophan | Allosteric feedback inhibition of the Trp-sensitive isoenzyme, reducing carbon flow into the shikimate pathway. nih.gov |

| Anthranilate Synthase (AS) | L-Tryptophan | Allosteric feedback inhibition; Trp binds to the TrpE subunit, acting as a competitive inhibitor with respect to chorismate. acs.orgresearchgate.net |

| Anthranilate Phosphoribosyltransferase (PRT) | L-Tryptophan | Noncompetitive feedback inhibition (observed in some bacteria like B. flavum). oup.com |

Transcriptional and Translational Control

In many bacteria, the genes encoding the enzymes for tryptophan biosynthesis are clustered together in the trp operon, allowing for coordinated regulation of their expression. microbenotes.comwikipedia.org

Transcriptional Repression: The primary mechanism of control is repression. wikipedia.org The expression of the trp operon is regulated by the Trp repressor protein, encoded by the trpR gene. khanacademy.orglibretexts.org In the absence of tryptophan, the Trp repressor is in an inactive state and cannot bind to DNA. microbenotes.com This allows RNA polymerase to bind to the promoter and transcribe the structural genes of the operon. khanacademy.org When tryptophan levels become high, tryptophan molecules act as co-repressors by binding to the Trp repressor protein. numberanalytics.commicrobenotes.com This binding activates the repressor, causing a conformational change that enables it to bind tightly to the trp operator sequence on the DNA. libretexts.org The bound repressor physically blocks RNA polymerase, thereby halting transcription and shutting down the synthesis of the tryptophan biosynthetic enzymes. microbenotes.comlibretexts.org

Attenuation: A second layer of transcriptional regulation, known as attenuation, provides a more sensitive response to tryptophan availability. microbenotes.comkhanacademy.org This mechanism depends on the tight coupling of transcription and translation in bacteria. khanacademy.org The trp operon's mRNA contains a leader sequence with a short open reading frame that includes two adjacent tryptophan codons. microbenotes.com

When tryptophan is abundant, ribosomes translate this leader peptide quickly. This rapid movement allows a specific terminator hairpin structure to form in the nascent mRNA, which causes the transcribing RNA polymerase to dissociate from the DNA, prematurely terminating transcription. microbenotes.comkhanacademy.org

When tryptophan is scarce, the ribosome stalls at the two Trp codons, waiting for a charged tRNATrp. khanacademy.org This stalling prevents the formation of the terminator hairpin and instead favors the formation of an alternative, anti-terminator hairpin structure, allowing transcription to proceed through the entire operon. microbenotes.comkhanacademy.org

Translational Control: In some bacteria, such as Bacillus subtilis, regulation also occurs at the level of translation. nih.gov In this organism, the tryptophan-activated RNA-binding attenuation protein (TRAP) binds to the trp leader RNA in the presence of high tryptophan levels. wikipedia.orgnih.gov This binding not only promotes transcription termination but can also directly block the ribosome-binding site of the first gene, trpE, thereby inhibiting the initiation of translation. nih.gov

Precursor Supply Regulation

The cellular concentrations of PEP and E4P can be limiting factors for the entire aromatic amino acid biosynthetic network. researchgate.net Therefore, the regulation of enzymes in central carbon metabolism indirectly controls the flux towards tryptophan. Metabolic engineering strategies have demonstrated that balancing the supply of these precursors is crucial for achieving high-level production of tryptophan. researchgate.netnih.gov By engineering the promoters of genes involved in PEP and E4P synthesis, it is possible to optimize their availability and channel more carbon into the tryptophan pathway. nih.gov Similarly, the supply of L-serine, which provides the side chain of tryptophan, can also be a regulatory bottleneck. igem.orgresearchgate.net This highlights that the regulation of tryptophan biosynthesis is integrated with the broader metabolic network of the cell.

Metabolic Pathways and Enzymatic Transformations of L Tryptophan

The Kynurenine (B1673888) Pathway (KP) of Tryptophan Catabolism

The KP represents the main route for tryptophan degradation in mammals. nih.govnih.gov It is a cascade of enzymatic reactions that begins with the oxidation of tryptophan and leads to the production of several neuroactive and immunomodulatory metabolites before culminating in the synthesis of NAD+. nih.govmdpi.com Dysregulation of the KP has been associated with a variety of conditions, underscoring its physiological importance. wikipedia.orgnih.gov

The first and rate-limiting step of the Kynurenine Pathway is the oxidative cleavage of the indole (B1671886) ring of L-Tryptophan to form N-formylkynurenine. nih.goved.ac.uknih.gov This reaction is catalyzed by a family of heme-containing dioxygenase enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which has two isoforms, IDO1 and IDO2. nih.govnih.govspandidos-publications.comwikipedia.org These enzymes are central control points for the flux of tryptophan into the KP. nih.gov

Both TDO and IDO are heme-containing proteins that utilize molecular oxygen to catalyze the oxidation of L-tryptophan. nih.goved.ac.uk The catalytic mechanism involves the binding of L-tryptophan and dioxygen to the heme iron at the active site. nih.goved.ac.uk The catalytic activity requires the heme iron to be in the reduced ferrous (Fe2+) state. researchgate.netfrontiersin.org The proposed mechanism proceeds through the formation of a hydroperoxide intermediate, which then rearranges (via a Criegee or dioxetane mechanism) to yield the product, N-formylkynurenine. nih.goved.ac.uknih.gov

Despite catalyzing the same reaction, TDO and IDO exhibit significant differences in substrate specificity. nih.gov

Tryptophan 2,3-dioxygenase (TDO) is highly specific for its substrate, L-tryptophan. nih.govresearchgate.net It shows significantly less activity towards D-tryptophan and other indoleamine derivatives. pnas.orgacs.org

Indoleamine 2,3-dioxygenase (IDO1) displays a much broader substrate specificity. nih.gov In addition to L-tryptophan, it can metabolize D-tryptophan, tryptamine (B22526), and serotonin (B10506), suggesting a wider range of potential biological functions compared to the highly specific TDO. nih.govpnas.org IDO2 is another isoform, but its physiological role is less understood. spandidos-publications.com

The activities of TDO and IDO1 are tightly regulated by multiple factors, ensuring control over tryptophan metabolism in response to physiological demands.

Hormonal Induction : TDO expression and activity in the liver can be induced by glucocorticoid hormones such as cortisol. researchgate.net

Substrate Activation : TDO is subject to activation by its substrate, L-tryptophan. High levels of tryptophan bind to non-catalytic sites on the TDO enzyme, stabilizing its active tetrameric structure and thus increasing its catabolic activity. pnas.org This mechanism allows for the rapid degradation of excess dietary tryptophan. pnas.org

Cytokine Induction : IDO1 expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govspandidos-publications.comwikipedia.orgnih.gov This links the KP directly to the immune response, as IDO1 activation in immune and other cells is a key mechanism of immune modulation. nih.govnih.gov

Cofactor Activation : The catalytic cycle of both enzymes requires the heme cofactor to be in its reduced ferrous (Fe2+) form. researchgate.net The inactive ferric (Fe3+) form must be reduced to activate the enzyme, a process that can be influenced by cellular reducing agents like ascorbate (B8700270) in vitro. researchgate.net

While TDO and the IDO isozymes (IDO1 and IDO2) are functionally homologous in that they catalyze the same rate-limiting reaction, they exhibit distinct tissue distribution and primary physiological roles. nih.govpnas.org

Tissue Specificity : TDO expression is primarily restricted to the liver, where it plays a major role in regulating systemic tryptophan levels derived from the diet. nih.goved.ac.ukwikipedia.org In contrast, IDO1 is expressed in numerous extrahepatic tissues and cell types, including the lungs, placenta, and various immune cells like macrophages and dendritic cells. nih.govspandidos-publications.comwikipedia.org IDO2 expression appears to be more restricted and is basally expressed. nih.gov

Following the initial oxidation of tryptophan, the resulting N-formylkynurenine is rapidly converted to L-kynurenine by the enzyme kynurenine formamidase. researchgate.net L-kynurenine is a central branch-point metabolite in the pathway, from which several distinct sub-pathways diverge, leading to the formation of a variety of bioactive molecules. nih.govnih.govwikipedia.org

From the central intermediate L-kynurenine, the pathway branches into three main routes, each initiated by a different enzyme:

Formation of 3-hydroxykynurenine (3-HK) : L-kynurenine can be hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) , an FAD-dependent enzyme, to produce 3-hydroxykynurenine. wikipedia.orgnih.govfrontiersin.org This is considered a major branch of the pathway under physiological conditions. nih.gov 3-HK is a precursor for the synthesis of xanthurenic acid and, further downstream, quinolinic acid. frontiersin.orgresearchgate.net

Formation of Kynurenic Acid (KYNA) : Through a transamination reaction, L-kynurenine is irreversibly converted to kynurenic acid. researchgate.netnih.gov This reaction is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs) , which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent. frontiersin.orgresearchgate.net Several KAT isozymes have been identified (KAT I-IV), which control the production of this neuroprotective metabolite. frontiersin.org

Formation of Anthranilic Acid (AA) : L-kynurenine can be cleaved by the enzyme kynureninase (KYNU) , another PLP-dependent enzyme, to yield anthranilic acid and alanine (B10760859). nih.govresearchgate.netresearchgate.net Anthranilic acid can then be further metabolized within the pathway. nih.gov

These initial downstream branches determine the relative production of different bioactive kynurenine metabolites, which have diverse physiological and pathological effects. nih.gov

Enzymes of the Kynurenine Pathway

| Enzyme Name | Abbreviation | Function | Cofactor(s) |

| Tryptophan 2,3-Dioxygenase | TDO | Converts L-Tryptophan to N-formylkynurenine | Heme |

| Indoleamine 2,3-Dioxygenase | IDO1/IDO2 | Converts L-Tryptophan to N-formylkynurenine | Heme |

| Kynurenine Formamidase | Converts N-formylkynurenine to L-Kynurenine | - | |

| Kynurenine 3-Monooxygenase | KMO | Converts L-Kynurenine to 3-Hydroxykynurenine | FAD, NADPH |

| Kynurenine Aminotransferase | KAT | Converts L-Kynurenine to Kynurenic Acid | Pyridoxal 5'-phosphate (PLP) |

| Kynureninase | KYNU | Converts L-Kynurenine to Anthranilic Acid | Pyridoxal 5'-phosphate (PLP) |

Downstream Metabolites and Enzymatic Conversions within the KP

Quinolinic Acid and Niacin Biosynthesis

The kynurenine pathway is the principal route for L-tryptophan degradation, accounting for approximately 95% of its metabolism. wikipedia.orgnih.gov This pathway is a cascade of enzymatic reactions that ultimately leads to the production of several important molecules, including quinolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a form of niacin (Vitamin B3). wikipedia.orgdroracle.ai

The conversion of tryptophan to niacin is a multi-step process that primarily occurs in the liver, which is the only organ containing all the necessary enzymes for the complete pathway. nih.gov The initial and rate-limiting step is the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govdroracle.ai Following a series of transformations, 3-hydroxyanthranilic acid is produced, which is then converted to quinolinic acid. Quinolinic acid subsequently serves as a substrate for the synthesis of NAD+. nih.govresearchgate.net The efficiency of this conversion is influenced by the activity of key enzymes and the availability of cofactors such as vitamin B6 and riboflavin. droracle.ainih.gov While the liver plays the central role, it can also import kynurenine produced in other tissues to synthesize nicotinamide, which is then distributed throughout the body. nih.gov

| Key Enzyme | Substrate | Product | Location |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N'-formylkynurenine | Liver |

| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N'-formylkynurenine | Extrahepatic tissues |

| Kynureninase | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid | Liver, Kidneys |

| Quinolinic acid phosphoribosyltransferase (QPRT) | Quinolinic acid | Nicotinic acid mononucleotide | Liver |

The Serotonin Pathway (5-HT Pathway)

Approximately 1-2% of L-tryptophan is metabolized through the serotonin pathway, which is vital for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT). frontiersin.org This pathway is particularly active in the central nervous system and the gastrointestinal tract. creative-proteomics.com Serotonin plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. creative-proteomics.comtopview.ai

The synthesis of serotonin from tryptophan involves a two-step enzymatic process. nih.govyoutube.com The availability of tryptophan is a key factor influencing the rate of serotonin production. nih.gov

The initial and rate-limiting step in the serotonin pathway is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). wikipedia.org

Two isoforms of TPH exist: TPH1 and TPH2. wikipedia.orgnih.gov

TPH1 is predominantly expressed in peripheral tissues, such as the gut and the pineal gland. wikipedia.orgphysiology.org

TPH2 is the primary isoform found in the brain and is responsible for the synthesis of serotonin in the central nervous system. nih.govphysiology.org

These two isoforms share about 71% of their amino acid sequence but differ in their kinetic properties and tissue distribution. nih.govnih.gov The activity of TPH can be modulated by factors such as phosphorylation, which can increase its enzymatic rate. wikipedia.org

| TPH Isoform | Primary Location | Function |

| TPH1 | Peripheral tissues (gut, pineal gland) | Synthesis of peripheral serotonin |

| TPH2 | Central Nervous System (neurons) | Synthesis of central nervous system serotonin |

Following the action of TPH, the newly synthesized 5-hydroxytryptophan (5-HTP) is rapidly converted to serotonin. nih.govwikipedia.org This conversion is a decarboxylation reaction, meaning it involves the removal of a carboxyl group. youtube.com

The enzyme responsible for this step is aromatic L-amino acid decarboxylase (AADC), also known as 5-HTP decarboxylase. creative-proteomics.comresearchgate.net AADC is a versatile enzyme that requires pyridoxal phosphate (B84403) (the active form of vitamin B6) as a cofactor to function. youtube.comwikipedia.org This reaction occurs in both the nervous tissue and the liver. wikipedia.org Unlike serotonin, 5-HTP can cross the blood-brain barrier, making its formation a critical step for central serotonin synthesis. wikipedia.org

Serotonin produced in the pineal gland serves as the precursor for the synthesis of melatonin (B1676174), a hormone that regulates the sleep-wake cycle. topview.ainih.gov The synthesis of melatonin from serotonin is a two-step enzymatic process. numberanalytics.comresearchgate.net

The first step is the N-acetylation of serotonin to form N-acetylserotonin. numberanalytics.com This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase. nih.govpnas.org The activity of AANAT is highly regulated and is responsible for the characteristic nocturnal peak in melatonin production. numberanalytics.compnas.org

In the second and final step, N-acetylserotonin is methylated to produce melatonin. nih.gov The enzyme that catalyzes this reaction is N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). numberanalytics.comnih.gov

| Enzyme | Substrate | Product |

| Arylalkylamine N-acetyltransferase (AANAT) | Serotonin | N-acetylserotonin |

| N-acetylserotonin O-methyltransferase (ASMT) | N-acetylserotonin | Melatonin |

The Indole Pathway (Microbial Tryptophan Metabolism)

A significant portion of dietary tryptophan that reaches the colon is metabolized by the gut microbiota through the indole pathway. frontiersin.orginserm.fr This pathway involves the direct conversion of tryptophan into indole and a variety of indole derivatives by bacterial enzymes. nih.govmdpi.com These microbial metabolites can have profound effects on host physiology, including immune function and gut barrier integrity. nih.govfrontiersin.org

The composition of the gut microbiota plays a crucial role in determining the specific indole derivatives produced. researchgate.netnih.gov For example, bacteria such as Clostridium sporogenes and Ruminococcus gnavus are known to produce indole derivatives. mdpi.com

The key enzyme in the microbial conversion of tryptophan to indole is tryptophanase (TnaA). nih.govfrontiersin.org This enzyme is found in numerous Gram-negative and Gram-positive bacteria, including Escherichia coli, Clostridium species, and Bacteroides species. nih.gov

Tryptophanase catalyzes the cleavage of the side chain from tryptophan, resulting in the formation of indole, pyruvate (B1213749), and ammonia (B1221849). nih.gov The activity of tryptophanase can be influenced by the concentration of tryptophan in the gut. frontiersin.org The indole produced can then be further metabolized by the host or other bacteria into compounds such as indoxyl sulfate. researchgate.netresearchgate.net

Production of Indole and its Derivatives

The gut microbiota plays a pivotal role in the metabolism of L-Tryptophan, leading to the production of indole and a variety of its derivatives, including Indole-3-acetic acid (IAA) and 3-indolepropionic acid (IPA). These microbial metabolites are significant signaling molecules that can influence host physiology.

Indole-3-acetic acid (IAA): The biosynthesis of IAA from L-Tryptophan in microorganisms primarily occurs through two well-characterized pathways:

The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for IAA production in both bacteria and plants. The pathway initiates with the transamination of L-Tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase. Subsequently, IPyA is decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. The final step involves the oxidation of IAAld to IAA, a reaction that can be catalyzed by an aldehyde dehydrogenase, mutase, or oxidase mdpi.com.

The Indole-3-Acetamide (B105759) (IAM) Pathway: This two-step pathway is well-documented in bacteria. L-Tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. Following this, an IAM hydrolase catalyzes the conversion of IAM to IAA mdpi.com.

3-Indolepropionic acid (IPA): The production of IPA from L-Tryptophan is predominantly carried out by specific gut bacteria, most notably Clostridium sporogenes. This process involves a multi-step enzymatic conversion. Initially, L-Tryptophan is converted to indole by the enzyme tryptophanase. Subsequently, other bacterial enzymes, including those with aminotransferase activity, are thought to be involved in the conversion of indole to IPA wikipedia.orgmdpi.com. Research has shown that gut microbes expressing aromatic amino acid aminotransferase can convert tryptophan to indole-3-pyruvic acid, which can then be further metabolized through a series of reactions to ultimately form IPA nih.gov.

Table 1: Key Enzymes in the Production of Indole Derivatives from L-Tryptophan

| Derivative | Pathway | Key Enzymes |

| Indole-3-acetic acid (IAA) | Indole-3-Pyruvic Acid (IPA) Pathway | Aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase/mutase/oxidase mdpi.com |

| Indole-3-Acetamide (IAM) Pathway | Tryptophan-2-monooxygenase, IAM hydrolase mdpi.com | |

| 3-Indolepropionic acid (IPA) | Gut Microbiota Metabolism | Tryptophanase, Aromatic amino acid aminotransferase wikipedia.orgmdpi.comnih.gov |

Other Minor Metabolic Routes

While the majority of L-Tryptophan is catabolized through the kynurenine and serotonin pathways, other minor yet functionally important metabolic routes exist. These include the formation of tryptamine and indolepyruvic acid.

Tryptamine: Tryptamine is a monoamine neurotransmitter and a precursor to various biologically active compounds. Its synthesis from L-Tryptophan is a direct decarboxylation reaction. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) researchgate.net.

Indolepyruvic Acid (IPA): As mentioned previously, indolepyruvic acid is a key intermediate in one of the biosynthetic pathways of indole-3-acetic acid. The formation of IPA from L-Tryptophan is achieved through a transamination reaction, which is catalyzed by tryptophan transaminase nih.gov.

Table 2: Enzymes in Minor Metabolic Routes of L-Tryptophan

| Metabolite | Enzymatic Transformation | Enzyme |

| Tryptamine | Decarboxylation of L-Tryptophan | Aromatic L-amino acid decarboxylase (AADC) researchgate.net |

| Indolepyruvic Acid | Transamination of L-Tryptophan | Tryptophan transaminase nih.gov |

Interplay and Cross-Regulation Among Metabolic Pathways

The various metabolic pathways of L-Tryptophan are not isolated but are part of a highly interconnected and regulated network. The distribution of L-Tryptophan among these pathways is tightly controlled, ensuring a balanced production of its diverse metabolites according to physiological needs.

A primary point of regulation lies at the first step of the kynurenine pathway, which is the major route for L-Tryptophan degradation in mammals. This step is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) nih.govresearchgate.netnih.gov. These enzymes are subject to regulation by various factors:

Induction by Inflammatory and Stress Signals: The expression and activity of IDO can be significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). TDO activity, on the other hand, is induced by glucocorticoids, which are stress hormones researchgate.net. This means that during periods of inflammation or stress, a larger proportion of L-Tryptophan is shunted into the kynurenine pathway.

Substrate Availability: The increased catabolism of L-Tryptophan through the kynurenine pathway reduces its availability for other metabolic routes, including the serotonin and indole pathways. This competition for a common substrate is a crucial mechanism of cross-regulation researchgate.net.

Feedback inhibition is another important regulatory mechanism. In some bacteria, the end products of a biosynthetic pathway can inhibit the activity of the initial enzymes in that same pathway. For example, the trp operon in E. coli, which contains the genes for tryptophan biosynthesis, is regulated by the levels of tryptophan itself. When tryptophan levels are high, it binds to a repressor protein, which then blocks the transcription of the operon, thus halting further tryptophan synthesis khanacademy.org.

The gut microbiota also plays a significant role in this cross-regulation. Microbial metabolites derived from L-Tryptophan, such as indole and its derivatives, can influence host physiology, including immune responses. This, in turn, can affect the expression of enzymes like IDO, creating a complex feedback loop between the host and its microbiome in the regulation of L-Tryptophan metabolism nih.gov. The interplay between the kynurenine pathway and the indole pathway is of particular interest, as metabolites from both pathways can have opposing or synergistic effects on various physiological processes, including immune regulation and neuronal function nih.gov.

Table 3: Key Regulatory Enzymes and Factors in L-Tryptophan Metabolism

| Regulatory Enzyme | Pathway | Inducers/Activators | Inhibitors/Repressors | Effect on Pathway Interplay |

| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine | Interferon-gamma (IFN-γ) | Shunts tryptophan away from serotonin and indole pathways during inflammation nih.govresearchgate.net | |

| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine | Glucocorticoids, L-Tryptophan | Shunts tryptophan away from serotonin and indole pathways during stress researchgate.net | |

| trp operon enzymes | Tryptophan Biosynthesis (in bacteria) | Low tryptophan levels | High tryptophan levels (via repressor protein) | Controls bacterial tryptophan synthesis based on availability khanacademy.org |

Biophysical and Structural Research Applications of L Tryptophan Residues in Macromolecules

Tryptophan Fluorescence as an Intrinsic Protein Probe

The intrinsic fluorescence of L-Tryptophan is a widely used tool in protein science. nih.gov The indole (B1671886) moiety of tryptophan is the dominant source of UV absorbance around 280 nm and fluorescence emission in the range of 300-350 nm in most proteins. nih.govCurrent time information in Budapest, HU. The quantum yield and the wavelength of maximum emission of tryptophan fluorescence are particularly sensitive to the polarity of its surrounding environment. Current time information in Budapest, HU. When a tryptophan residue is buried within the hydrophobic core of a folded protein, its fluorescence emission is typically characterized by a shorter wavelength (blue-shifted) and higher intensity. Conversely, upon unfolding or a conformational change that exposes the residue to the polar aqueous solvent, the emission spectrum shifts to a longer wavelength (red-shifted) and its intensity may decrease. mdpi.com This sensitivity allows researchers to monitor structural changes without the need for extrinsic fluorescent labels, which could potentially perturb the protein's native structure and function. nih.gov

Monitoring Protein Conformational Changes and Dynamics

Changes in the emission spectra of tryptophan residues serve as a reliable indicator of protein conformational transitions, subunit association, and dynamics. nih.gov Any alteration in the native state of a protein that affects the environment of a tryptophan residue can be tracked by monitoring its fluorescence. nih.gov For instance, the denaturation of proteins, whether induced by chemical denaturants or temperature, leads to a progressive red-shift in the tryptophan fluorescence emission as the residues become more exposed to the solvent. core.ac.uk

A common method to quantify these changes is to monitor the ratio of fluorescence intensities at two different wavelengths, such as 330 nm and 350 nm. A significant shift in this ratio can be correlated with conformational changes. In a study on a humanized monoclonal antibody (IgG), a major shift in the F330/F350 ratio was observed at the melting temperature (Tm), which correlated well with data obtained from differential scanning calorimetry (DSC). core.ac.uk

The study of the sarcoplasmic calcium-binding protein (NSCP) from Nereis diversicolor provides a clear example of monitoring conformational changes upon ion binding. This protein contains three tryptophan residues at positions 4, 57, and 170. Upon calcium binding, Trp170 shows a significant increase in fluorescence, while Trp57 exhibits a substantial decrease, and Trp4 shows no change. measurebiology.org These distinct responses from individual tryptophan residues provide detailed insights into the specific regions of the protein undergoing conformational changes. measurebiology.org

Investigation of Ligand Binding and Enzyme Activities

Tryptophan fluorescence quenching is a powerful technique for studying the binding of ligands to proteins and for determining enzyme-substrate binding affinities. nih.govnih.gov When a ligand binds to a protein, it can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov This change can be used to calculate the binding affinity, often expressed as the dissociation constant (Kd). nih.gov

For example, the binding of various insecticides to mitochondrial membrane proteins was investigated by monitoring the quenching of tryptophan fluorescence. bu.edu The study revealed that methyl-parathion, carbofuran, and endosulfan (B1671282) induced fluorescence quenching, allowing for the determination of their binding affinities. bu.edu Similarly, the binding of haem to the haem-binding protein HusA from Porphyromonas gingivalis was quantified using this method. HusA has a tryptophan residue located at the haem-binding site, and its fluorescence is quenched upon haem binding. nih.gov

The following table provides examples of dissociation constants (Kd) determined using tryptophan fluorescence quenching assays for various protein-ligand interactions.

| Protein | Ligand | Dissociation Constant (Kd) | Reference |

| Mitochondrial Membrane Proteins | Methyl-parathion | 24.3 ± 2.1 µM | caltech.edu |

| Mitochondrial Membrane Proteins | Carbofuran | 34.2 ± 3.5 µM | caltech.edu |

| Mitochondrial Membrane Proteins | Endosulfan | 45.1 ± 4.1 µM | caltech.edu |

| Human Galectin-1 (hGal-1) | Lactose | 260 ± 40 µM | acs.org |

| Hexokinase | Glucose | 1.2 ± 0.1 mM | libretexts.org |

Studies of Protein Folding and Stability (e.g., thermal stability, aggregation)

The stability of a protein, including its resistance to thermal denaturation and aggregation, can be effectively studied using tryptophan fluorescence. core.ac.uk The melting temperature (Tm) of a protein, a key indicator of its thermal stability, can be determined by monitoring the change in tryptophan fluorescence as a function of temperature. acs.org As the protein unfolds with increasing temperature, the exposure of tryptophan residues to the aqueous environment causes a red-shift in the emission maximum. acs.org

The following table summarizes findings from studies on the impact of tryptophan mutations on protein stability.

| Protein | Mutation | Change in Stability (ΔTm or ΔΔG) | Effect | Reference |

| Frataxin | G130V | ΔTm = -10.2 °C | Destabilizing | |

| Frataxin | D122Y | ΔTm = -3.0 °C | Destabilizing | |

| FKBP12 | Trp59Phe | ΔΔG = -2.72 kcal/mol | Stabilizing | |

| FKBP12 | Trp59Leu | ΔΔG = -2.35 kcal/mol | Stabilizing | |

| OmpA | Trp7Ala | ΔΔG° = +1.0 kcal/mol (destabilizing due to loss of interaction with Tyr43) | Destabilizing | acs.org |

Förster Resonance Energy Transfer (FRET) Applications

Tryptophan can serve as an intrinsic donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, which act as a "molecular ruler" to measure distances between 1 and 10 nanometers. core.ac.uk FRET is a non-radiative energy transfer process from an excited donor fluorophore (like tryptophan) to a suitable acceptor molecule. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in distance.

This technique has been used to probe intramolecular and intermolecular distances in proteins and to monitor conformational changes. For example, the folding of the outer membrane protein A (OmpA) was studied using FRET between a tryptophan donor and a dansyl acceptor placed at various locations on the protein. This allowed the researchers to track the evolution of distances across the bilayer and the protein pore during folding. In another study, FRET between tryptophan and a coumarin-based probe was used to develop a homogeneous assay for assessing protein levels and ligand binding. nih.gov

The table below presents examples of FRET pairs involving tryptophan as the donor, along with their characteristic Förster distances (R₀), which is the distance at which FRET efficiency is 50%.

| Donor | Acceptor | Förster Distance (R₀) in nm | Reference |

| Tryptophan | Dansyl | 2.1 | |

| Tryptophan | Heme (in Zn-cyt c) | 2.9 (in buffer) | |

| Tryptophan | Heme (in Zn-cyt c) | 3.38 (in urea) | |

| Tryptophan | Heme (in Zn-cyt c) | 3.9 (in guanidine (B92328) hydrochloride) | |

| Tryptophan | BNEDA probe | ~2.2 (experimentally determined) | nih.gov |

| Tryptophan | Pacific Blue | ~3.0-4.0 (calculated) |

Role in Protein Structure and Function

Beyond its utility as a spectroscopic probe, the L-tryptophan residue plays a crucial role in the structure and function of proteins. Its large, hydrophobic indole side chain can participate in a variety of non-covalent interactions that are critical for maintaining the folded state of a protein. Tryptophan is often found at protein-protein interfaces and in ligand-binding sites, where its unique properties contribute to the specificity and affinity of molecular interactions. core.ac.uk

The indole ring of tryptophan can engage in hydrophobic interactions, helping to bury nonpolar surfaces away from water, which is a major driving force for protein folding. Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, and the aromatic ring system can act as a weak hydrogen bond acceptor. acs.org Tryptophan is also capable of participating in cation-π interactions with positively charged residues like lysine (B10760008) and arginine, which can contribute significantly to protein stability. acs.org

Contribution to Tertiary and Quaternary Structure Stability

Tryptophan residues are key contributors to the stability of both tertiary and quaternary protein structures. core.ac.uk Their involvement in a network of interactions helps to lock the polypeptide chain into its specific three-dimensional conformation. The hydrophobic nature of the indole side chain means that tryptophan is often buried in the protein's core, a critical feature for the stability of globular proteins.

Recent research has highlighted the importance of a specific, weak hydrogen bond involving the Cδ1 atom of the tryptophan indole ring and a backbone carbonyl oxygen atom (Cδ1—H⋯O=C). These interactions, with energies of 1.5–3.0 kcal/mol, are widespread and play a role in stabilizing unique structural motifs.

In terms of quaternary structure, tryptophan residues are often found at the interfaces between protein subunits. Their interactions across subunits contribute to the stability of the oligomeric complex. For example, in the mechanosensitive channel MscS, the tryptophan residue W240 is located at the subunit interface and is essential for the stability of the heptameric channel. Similarly, studies on the human CGI-58 protein have shown that tryptophan residues at the N-terminus can act as a nucleation site for protein aggregation, highlighting their role in intermolecular interactions that can lead to the formation of higher-order structures.

Involvement in Hydrophobic and Aromatic Interactions (e.g., π-cation, ring-stacking)

The indole ring of tryptophan is the largest aromatic side chain among the proteinogenic amino acids, contributing significantly to its hydrophobic character. nih.gov This hydrophobicity drives the burial of tryptophan residues within the core of soluble proteins, a key factor in the rapid and stable folding of protein scaffolds. russelllab.orgnih.gov Beyond simple hydrophobic packing, the aromatic nature of the indole ring facilitates specific, energetically favorable interactions. youtube.com

These interactions include:

π-π Stacking: The electron-rich π-system of the indole ring can stack with other aromatic residues such as phenylalanine, tyrosine, and histidine. These stacking interactions are crucial for maintaining the tertiary and quaternary structures of proteins. russelllab.orgnih.gov

Cation-π Interactions: The indole ring can engage in strong, non-covalent interactions with cations. mdpi.com This occurs between the electron-rich face of the indole ring and positively charged moieties, such as the side chains of arginine and lysine residues, or metal ions. mdpi.comresearchgate.net These interactions are particularly important at protein surfaces, where an arginine residue's guanidinium (B1211019) group can form a planar stacking geometry with tryptophan, allowing for simultaneous hydrogen bonding. mdpi.com